1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one
Description
Properties
IUPAC Name |
1-[3-(5-methylpyridin-2-yl)oxypyrrolidine-1-carbonyl]imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-10-2-3-12(16-8-10)21-11-4-6-17(9-11)14(20)18-7-5-15-13(18)19/h2-3,8,11H,4-7,9H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKGJILGTUCPOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)N3CCNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The compound also contains an imidazole ring, which is found in many bioactive compounds and drugs . Imidazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities .
The compound’s pharmacokinetics, such as its absorption, distribution, metabolism, and excretion (ADME) properties, would be influenced by its physicochemical properties. For instance, the presence of heteroatomic fragments in these molecules can modify physicochemical parameters and help obtain better ADME/Tox results for drug candidates .
Biological Activity
The compound 1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound features a unique combination of functional groups, including a pyrrolidine moiety, a methylpyridine derivative, and an imidazolidinone structure, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The chemical formula for this compound is . The structural characteristics include:
- Pyrrolidine Ring : Known for its role in various biological activities.
- Methylpyridine Group : Enhances lipophilicity and may improve receptor interactions.
- Imidazolidinone Core : Often associated with diverse pharmacological effects.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives of piperazine, which share structural similarities with the target compound, have shown effectiveness against various bacterial strains, including resistant strains like Staphylococcus aureus .
Antiviral Activity
Studies suggest that the incorporation of pyridine and pyrrolidine structures can enhance bioactivity by improving interactions with viral targets. Compounds in this class have been investigated for their potential to inhibit viral replication mechanisms .
Anticancer Effects
The compound's ability to inhibit specific enzymes related to cancer pathways has been explored. Preliminary studies indicate that it may effectively inhibit enzymes involved in tumor growth, suggesting potential as an anticancer agent .
The mechanism of action for this compound likely involves:
- Binding Affinity : Interaction with biological targets such as enzymes and receptors.
- Enzyme Inhibition : Potentially acting as a reversible inhibitor for key enzymes in disease pathways.
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various piperazine derivatives, including those structurally related to the target compound. Results indicated effective inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2.0 µM .
Study 2: Anticancer Potential
In vitro assays demonstrated that the compound exhibited cytotoxic effects on human cancer cell lines, with IC50 values indicating significant antiproliferative activity. For example, derivatives showed IC50 values between 10 µM and 50 µM against breast cancer cell lines .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-Methylpiperazine | Similar piperazine structure | Enhanced solubility |
| 5-Methylpyridine | Contains a pyridine ring | Increased lipophilicity |
| Pyrrolidine Derivatives | Incorporates a pyrrolidine ring | Diverse biological activities |
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Calculated based on structural similarity to compound in .
Pharmacological and Functional Comparisons
- Anti-Alzheimer’s Potential: Compound 18c (Table 1) demonstrated superior acetylcholinesterase (AChE) inhibition compared to donepezil, a standard drug . The target compound’s pyridine substituent may mimic the aromatic interactions of donepezil’s benzylpiperidine moiety, though direct AChE data are lacking.
- Metal Complexation : Imidazolidin-2-one derivatives with pyridinyl groups (e.g., 1-(6-methoxypyridin-2-yl)imidazolidin-2-one in ) form cobalt and copper complexes, which could enhance DNA-binding or oxidative stress-mediated antitumor effects .
- Physicochemical Properties: The thiazole analog (C₁₁H₁₄N₄O₃S) has a lower molecular weight (282.32 vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
